molecular formula C19H15Br B14604279 1-(3-Bromopropyl)pyrene CAS No. 61098-95-1

1-(3-Bromopropyl)pyrene

Cat. No.: B14604279
CAS No.: 61098-95-1
M. Wt: 323.2 g/mol
InChI Key: LDQZCAZGNHACLO-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)pyrene is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom attached to a three-carbon propyl chain, which is further connected to the pyrene core. Pyrene and its derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)pyrene can be synthesized through a multi-step process starting from pyrene. The initial step involves the bromination of pyrene to introduce bromine atoms at specific positions. This is typically achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The resulting bromopyrene is then subjected to a nucleophilic substitution reaction with 3-bromopropyl bromide in the presence of a base like potassium carbonate (K2CO3) to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)pyrene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrene core can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include azido, thiol, and alkoxy derivatives of pyrene.

    Oxidation Reactions: Products include pyrenequinones and other oxygenated pyrene derivatives.

    Reduction Reactions: The major product is pyrene with a propyl chain.

Scientific Research Applications

1-(3-Bromopropyl)pyrene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)pyrene involves its interaction with molecular targets through its bromine and pyrene moieties. The bromine atom can participate in nucleophilic substitution reactions, while the pyrene core can engage in π-π stacking interactions with aromatic systems. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

    1-Bromopyrene: Lacks the propyl chain, making it less versatile in substitution reactions.

    3-Bromopyrene: Similar to 1-(3-Bromopropyl)pyrene but with the bromine atom directly attached to the pyrene core.

    1-(3-Chloropropyl)pyrene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness: this compound is unique due to the presence of both the bromine atom and the propyl chain, which enhances its reactivity and allows for a wider range of chemical modifications compared to its analogs .

Properties

IUPAC Name

1-(3-bromopropyl)pyrene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Br/c20-12-2-5-13-6-7-16-9-8-14-3-1-4-15-10-11-17(13)19(16)18(14)15/h1,3-4,6-11H,2,5,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQZCAZGNHACLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30820773
Record name 1-(3-Bromopropyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30820773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61098-95-1
Record name 1-(3-Bromopropyl)pyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30820773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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